molecular formula C20H15Cl2FN2O3S B6134400 N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B6134400
Poids moléculaire: 453.3 g/mol
Clé InChI: KDIUMKBBYXQBQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DFG-10 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are being investigated for their therapeutic potential in the treatment of various neurological disorders.

Mécanisme D'action

DFG-10 acts by inhibiting the activity of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist of the NMDA receptor, and its availability is crucial for the proper functioning of this receptor. By inhibiting the reuptake of glycine, DFG-10 increases the availability of glycine in the synaptic cleft, thereby enhancing the activity of the NMDA receptor.
Biochemical and Physiological Effects
DFG-10 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which in turn enhances the activity of the NMDA receptor. Additionally, DFG-10 has been shown to increase the levels of glutamate in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention.

Avantages Et Limitations Des Expériences En Laboratoire

DFG-10 has several advantages as a research tool. It is a potent and selective inhibitor of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in various neurological disorders. However, DFG-10 also has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, DFG-10 has a short half-life, which can limit its efficacy in some experiments.

Orientations Futures

DFG-10 has several potential future directions for research. One area of interest is the potential use of DFG-10 in the treatment of Alzheimer's disease. The NMDA receptor has been implicated in the pathogenesis of Alzheimer's disease, and N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like DFG-10 have been shown to enhance the activity of this receptor. Additionally, DFG-10 has been shown to improve cognitive function, which could be beneficial in the treatment of Alzheimer's disease.
Another area of interest is the potential use of DFG-10 in the treatment of depression. N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like DFG-10 have been shown to enhance the activity of the NMDA receptor, which has been implicated in the pathogenesis of depression. Additionally, DFG-10 has been shown to increase the levels of glutamate in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention.
Conclusion
DFG-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a potent and selective inhibitor of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in various neurological disorders. DFG-10 has several potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Future research in these areas could lead to the development of novel therapeutic agents for the treatment of these disorders.

Méthodes De Synthèse

DFG-10 can be synthesized using a multi-step process that involves the reaction of different chemical reagents. The synthesis of DFG-10 involves the reaction of 2,4-dichlorobenzylamine with 4-fluorobenzyl bromide to form 2,4-dichloro-N-(4-fluorobenzyl)aniline. This intermediate compound is then reacted with phenylsulfonyl chloride to form N-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-N-(phenylsulfonyl)aniline. Finally, this compound is reacted with glycine to form DFG-10.

Applications De Recherche Scientifique

DFG-10 has been extensively studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like DFG-10 have been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory processes. Additionally, DFG-10 has been shown to improve cognitive function and reduce the negative symptoms associated with schizophrenia.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3S/c21-14-6-11-19(18(22)12-14)25(29(27,28)17-4-2-1-3-5-17)13-20(26)24-16-9-7-15(23)8-10-16/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIUMKBBYXQBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.